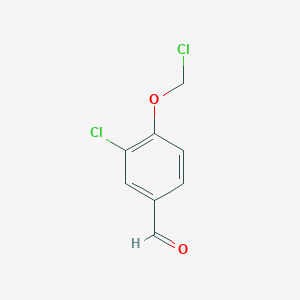
3-Chloro-4-(chloromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(chloromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzaldehyde, where the aromatic ring is substituted with a chlorine atom and a chloromethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-(chloromethoxy)benzaldehyde can be synthesized through the reaction of 3-chlorobenzaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-4-(chloromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-4-(chloromethoxy)benzoic acid.
Reduction: 3-Chloro-4-(chloromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-(chloromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in the treatment of certain diseases due to their biological activity.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(chloromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions include nucleophilic aromatic substitution and electrophilic addition.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-methoxybenzaldehyde
- 4-Chloro-3-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
Comparison: 3-Chloro-4-(chloromethoxy)benzaldehyde is unique due to the presence of both chlorine and chloromethoxy groups on the aromatic ring. This dual substitution pattern imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs. For example, the presence of the chloromethoxy group can enhance the compound’s electrophilicity, making it more susceptible to nucleophilic attack.
Propriétés
Formule moléculaire |
C8H6Cl2O2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
3-chloro-4-(chloromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-12-8-2-1-6(4-11)3-7(8)10/h1-4H,5H2 |
Clé InChI |
TWYKCFCRWDJHHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)Cl)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


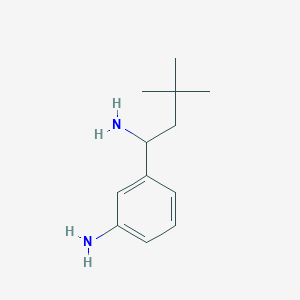


![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)

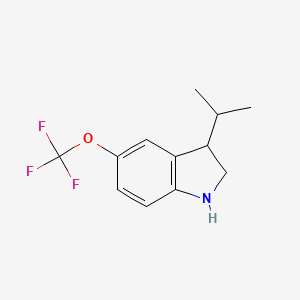

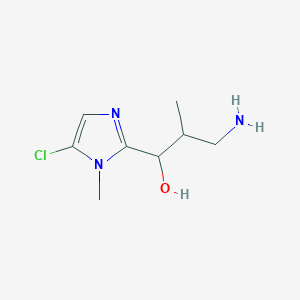



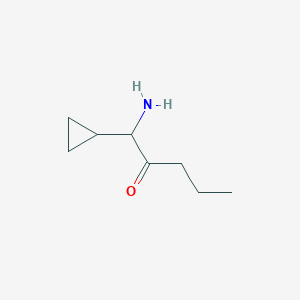
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
